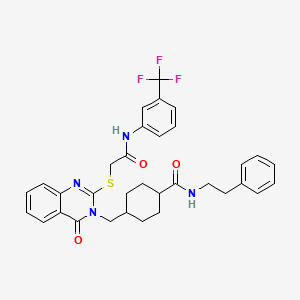

![molecular formula C18H27BrN2O2 B2913418 tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate CAS No. 2219408-24-7](/img/structure/B2913418.png)

tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

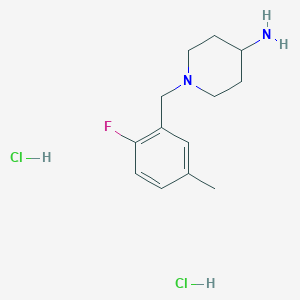

“tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate” is a chemical compound with the molecular formula C13H18BrNO2 . It is also known by other names such as “tert-Butyl [2- (4-bromophenyl)ethyl]carbamate” and "tert-butyl N- [2- (4-bromophenyl)ethyl]carbamate" .

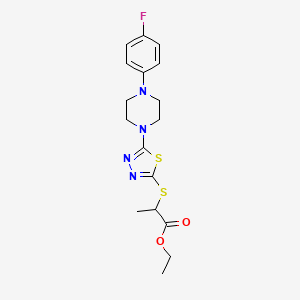

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a piperidine ring. The piperidine ring is further substituted with a 2-(3-bromophenyl)ethyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, compounds with similar structures have been used in various reactions. For example, due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.191 Da and a monoisotopic mass of 299.052094 Da . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Environmental Degradation and Bioremediation

Research has extensively covered the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), which share a structural resemblance to the tert-butyl carbamate class. These studies reveal that microorganisms capable of degrading these compounds under aerobic conditions have been identified in both soil and groundwater. This biodegradation typically initiates through the hydroxylation of the ether group, leading to a series of intermediates before complete mineralization. The genes facilitating the transformation of these compounds include those encoding for cytochrome P450 monooxygenase and alkane hydroxylases. This suggests potential environmental applications for tert-butyl carbamates in bioremediation strategies, especially for pollutants with similar structures (Thornton et al., 2020).

Synthesis and Industrial Applications

The synthesis routes and industrial applications of compounds related to tert-butyl carbamates have also been explored. For instance, vandetanib's synthesis involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, highlighting the importance of tert-butyl carbamates in pharmaceutical manufacturing. Such synthetic routes underscore the commercial viability and potential of tert-butyl carbamates in creating complex molecules for therapeutic use, suggesting that tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate could have similar applications (Mi, 2015).

Material Science and Membrane Technology

In material science, the applications of tert-butanesulfinamide, a compound related to tert-butyl carbamates, have been extensively studied for the synthesis of N-heterocycles via sulfinimines. This demonstrates the utility of tert-butyl carbamates in generating structurally diverse compounds, which can be critical in developing new materials with specific optical, electronic, or catalytic properties (Philip et al., 2020).

Environmental Science and Technology

The research into synthetic phenolic antioxidants, which include compounds structurally related to tert-butyl carbamates, provides insights into the environmental occurrence, human exposure, and toxicity of these compounds. Understanding the environmental and health impacts of related compounds can guide the safe handling and potential risk assessment of tert-butyl carbamates in various applications (Liu & Mabury, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s suggested that it may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

Compounds with similar structures have been known to impact various biochemical pathways, including those involved in protein degradation .

Pharmacokinetics

The compound’s predicted properties such as boiling point (3985±420 °C) and density (1283±006 g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Propiedades

IUPAC Name |

tert-butyl N-[1-[2-(3-bromophenyl)ethyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-16-8-11-21(12-9-16)10-7-14-5-4-6-15(19)13-14/h4-6,13,16H,7-12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLWDVRHKYSJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(3-bromophenethyl)piperidin-4-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

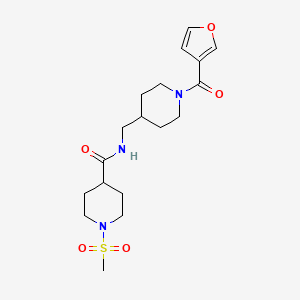

![Ethyl (5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2913354.png)

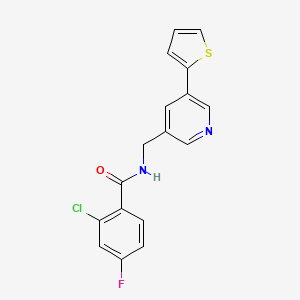

![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)

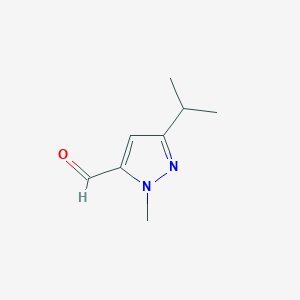

![(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913356.png)